Product packaging for Fdna-SL(Cat. No.:CAS No. 112570-97-5)

Fdna-SL

Cat. No.: B043862
CAS No.: 112570-97-5
M. Wt: 339.3 g/mol
InChI Key: ANAQUZMMTFGADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fdna-SL is a novel, synthetic lipid conjugate designed for advanced nucleic acid delivery and lipid nanoparticle (LNP) research. This compound features a specialized structure where a functional headgroup is covalently linked to a stable lipid anchor, facilitating the efficient encapsulation and cellular delivery of DNA, RNA, and other nucleic acid payloads. Its primary research value lies in the development and optimization of next-generation transfection reagents and LNP formulations for mRNA vaccines, gene therapy vectors, and CRISPR-Cas9 components. The proposed mechanism of action involves the formation of stable, cationic or ionizable complexes with nucleic acids, protecting them from degradation. Subsequently, this compound enhances cellular uptake through endocytic pathways and promotes endosomal escape via a hypothesized proton-sponge or membrane destabilization effect, ensuring the functional release of the genetic material into the cytoplasm. Researchers can utilize this compound to systematically study structure-activity relationships in lipid-based delivery systems, improve transfection efficiency in hard-to-transfect cell lines, and engineer bespoke LNPs with tailored properties for specific therapeutic applications. Provided as a high-purity, well-characterized solid, it is an indispensable tool for pioneering research in molecular biology, nanomedicine, and genetic engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16FN4O5 B043862 Fdna-SL CAS No. 112570-97-5

Properties

InChI

InChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAQUZMMTFGADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150102
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112570-97-5
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112570975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Biology and Derivatization of Fdna Sl for Site Specific Conjugation

Structural Basis and Reactive Moieties of Fdna-SL as a Cysteine-Reactive Spin Label

This compound, chemically known as 3-(5-fluoro-2,4-dinitroanilino)-PROXYL, is a specialized spin label designed for site-directed spin labeling (SDSL) studies. nih.gov Its structure is bifunctional, consisting of a stable nitroxide radical contained within a PROXYL ring and a cysteine-reactive chemical group. The nitroxide group possesses an unpaired electron, making it paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. This property allows researchers to probe the local environment, dynamics, and structure of proteins. nih.gov

The reactive moiety of this compound is the fluoro-dinitroanilino group. The fluorine atom is positioned on an aromatic ring that is activated by two electron-withdrawing nitro groups. This configuration makes the fluorine an excellent leaving group for nucleophilic aromatic substitution. The thiol group (-SH) of a cysteine residue in a protein acts as the nucleophile, attacking the carbon atom to which the fluorine is attached. This reaction results in the formation of a stable thioether bond, covalently linking the this compound spin label to the cysteine residue of the target protein. The high reactivity and specificity of this group for cysteine's thiol make this compound a valuable tool for targeted protein analysis.

Adaptations for Amine-Reactive Derivatizations of this compound for Lysine (B10760008) Residues

While this compound is inherently designed for cysteine reactivity, its core PROXYL nitroxide structure can be incorporated into derivatives that target other amino acid residues, such as lysine. Lysine possesses a primary amine (ε-amino group) in its side chain, which is a strong nucleophile and a common target for bioconjugation. nih.govnih.govcreative-biolabs.com

To adapt this compound for lysine reactivity, the fluoro-dinitroanilino moiety would be replaced with a functional group that readily reacts with primary amines. The most common amine-reactive groups used in bioconjugation are activated esters, such as N-hydroxysuccinimide (NHS) esters. nih.govcreative-biolabs.com A hypothetical amine-reactive derivative, "Fdna-NHS," would feature an NHS ester linked to the PROXYL ring. This derivative would react with the ε-amino group of a lysine residue to form a stable amide bond.

Achieving site-specificity with lysine-reactive labels is challenging due to the high abundance of lysine residues on protein surfaces. nih.govrsc.org However, under controlled pH conditions, it is possible to preferentially target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino group of lysine side chains. nih.gov This strategy allows for a degree of site-selectivity even with amine-reactive probes.

Methodologies for Covalent Attachment of this compound to Target Proteins

Site-directed mutagenesis (SDM) is a foundational technique for achieving precise, site-specific labeling of proteins with probes like this compound. neb.comwikipedia.orgqmul.ac.uk This molecular biology method allows for targeted changes to a gene's DNA sequence, enabling the introduction or substitution of specific amino acids in the resulting protein. wikipedia.orgbitesizebio.com

The process for introducing a labeling site for this compound typically involves the following steps:

Target Site Selection: A specific location on the target protein is chosen for labeling. This is often a surface-exposed loop or region where the introduction of a cysteine residue and the attached label is unlikely to disrupt the protein's structure or function.

Primer Design: A pair of complementary oligonucleotide primers are synthesized. These primers contain the desired mutation, for example, changing a codon for serine to a codon for cysteine. neb.com

PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with the plasmid DNA containing the gene of interest as the template. This reaction amplifies the entire plasmid, incorporating the desired mutation. idtdna.com

Template Removal and Transformation: The original, non-mutated template DNA is removed, often by enzymatic digestion, and the newly synthesized, mutated plasmid is introduced into host cells (e.g., E. coli) for cloning and subsequent protein expression.

This strategy creates a protein variant with a unique, reactive cysteine residue at a predetermined position, ready for specific covalent attachment of this compound. nih.govnih.govspringernature.com

The covalent attachment of this compound to a target protein requires a carefully optimized protocol to ensure high efficiency and specificity. A typical labeling procedure involves several key steps:

Protein Preparation: The purified target protein, containing the engineered cysteine residue, is prepared in a suitable buffer. It is often necessary to first reduce any existing disulfide bonds within the protein to ensure the target cysteine's thiol group is free and available for reaction.

Labeling Reaction: this compound, typically dissolved in an organic solvent like DMSO, is added to the protein solution in molar excess. The reaction is allowed to proceed for a specific duration, often from several hours to overnight, at a controlled temperature (e.g., 4°C or room temperature).

Quenching and Purification: After the incubation period, the reaction may be quenched by adding a small thiol-containing molecule to react with any remaining unreacted this compound. The excess, unbound spin label is then removed from the labeled protein using methods such as dialysis or size-exclusion chromatography (e.g., spin columns). cancer.gov

The kinetics of the labeling reaction are influenced by several factors. The rate of conjugation is dependent on the concentrations of both the protein and the this compound label, the pH of the buffer, temperature, and the solvent accessibility of the target cysteine residue.

Table 1: Typical Parameters for this compound Labeling Protocols

ParameterTypical Range/ConditionPurpose
Protein Concentration 10 - 100 µMTo ensure a sufficient concentration of reactive sites.
This compound:Protein Ratio 5:1 to 20:1 molar excessTo drive the reaction towards completion.
pH 7.0 - 8.0To ensure the cysteine thiol group is sufficiently nucleophilic.
Temperature 4°C to 25°CLower temperatures are used to maintain protein stability.
Incubation Time 2 hours to overnightDuration depends on the reactivity of the specific cysteine site.
Reducing Agent DTT or TCEP (pre-reaction)To ensure the target cysteine thiol is free and not oxidized.

Assessment of Labeling Efficiency and Specificity for this compound Conjugates

Following the labeling reaction and purification, it is crucial to assess both the efficiency and specificity of the conjugation to validate the results. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): This is a direct method to confirm covalent attachment. By comparing the molecular weight of the unlabeled protein with the labeled protein, the addition of the this compound molecule can be confirmed. An increase in mass corresponding to the molecular weight of this compound indicates successful conjugation. MS can also help determine the stoichiometry of labeling (i.e., the number of labels per protein molecule).

Electron Paramagnetic Resonance (EPR) Spectroscopy: Since this compound is a spin label, EPR is a primary tool for characterization. The EPR spectrum provides confirmation of the presence of the paramagnetic nitroxide. Furthermore, the shape and features of the spectrum can yield information about the mobility of the spin label, which indicates whether it is attached to the protein and provides insight into the local environment of the labeling site. nih.gov

UV-Visible Spectroscopy: The dinitroanilino group of this compound has a distinct absorbance profile. By measuring the absorbance at the appropriate wavelength, the concentration of the bound label can be estimated and compared to the protein concentration (determined by a separate method, such as a Bradford assay) to calculate the labeling efficiency.

Tandem Mass Spectrometry (MS/MS): To confirm the site-specificity of the labeling, the protein-Fdna-SL conjugate can be proteolytically digested into smaller peptides. These peptides are then analyzed by MS/MS to identify the exact peptide fragment containing the this compound modification, thereby confirming that the label is attached to the intended cysteine residue.

Table 2: Techniques for Assessing this compound Conjugation

TechniqueInformation Provided
Mass Spectrometry (MS) Confirms covalent attachment; determines labeling stoichiometry.
EPR Spectroscopy Confirms presence of the spin label; assesses label mobility and environment.
UV-Visible Spectroscopy Quantifies bound label to calculate labeling efficiency.
Tandem MS (MS/MS) Confirms the specific site of covalent attachment.

Advanced Spectroscopic Characterization Techniques Utilizing Fdna Sl

Electron Paramagnetic Resonance (EPR) Spectroscopy Methodologies with Fdna-SL

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with this compound, has emerged as a powerful technique for elucidating the structural dynamics of complex biological systems. The small size of nitroxide spin labels like this compound, comparable to that of amino acids, minimizes structural or functional perturbations to the labeled biomolecule, making them ideal probes. EPR studies utilizing this compound can be conducted under physiological conditions, providing dynamic information that complements static structural methodologies such as crystallography. uni.lu

Continuous Wave (CW) EPR for Rotational Dynamics Analysis

Continuous Wave (CW) EPR spectroscopy, when applied to this compound-labeled biomolecules, is highly sensitive to the local mobility of the spin label. This technique is particularly effective for probing dynamics occurring within specific time ranges, offering insights into the rotational motion of the labeled region. uni.lu

Elucidation of Nanosecond Dynamics via this compound Rotational Correlation Times

CW EPR, using this compound, is adept at revealing rotational dynamics in the nanosecond timescale. The spectra obtained are sensitive to the mobility of approximately five amino acid residues surrounding the labeling site within the biomolecule. For instance, the Thomas group utilized CW EPR with this compound to determine the rotational dynamics and accessibility of probes in the N-terminus of smooth muscle myosin regulatory light chain (RLC). These studies revealed that the N-terminus of RLC is largely disordered and solvent-inaccessible in the unphosphorylated state, but becomes helical and solvent-accessible upon phosphorylation, indicating significant internal dynamics and conformational changes. uni.lu

Table 1: CW EPR Applications of this compound for Rotational Dynamics

EPR TechniqueDynamic TimescaleInformation GainedExample ApplicationReference
CW EPRNanosecondRotational Dynamics, Probe Accessibility, Local MobilitySmooth muscle myosin regulatory light chain (RLC) N-terminus dynamics and conformational changes upon phosphorylation. uni.lu
Saturation Transfer EPR (ST-EPR) for Microsecond Dynamics and Molecular Motion

For slower molecular motions, specifically in the microsecond time range, Saturation Transfer EPR (ST-EPR) is employed with this compound. This advanced CW EPR technique, primarily developed by the Thomas lab, extends the dynamic range accessible by EPR, allowing for the study of larger-scale molecular motions and conformational changes that occur over longer timescales. uni.lu Unlike conventional CW EPR, ST-EPR is sensitive to the reorientation of the spin label during the spin-lattice relaxation process, making it suitable for characterizing motions that are too slow to affect the lineshape in conventional CW EPR. uni.lu

Pulsed EPR Techniques for Structural Distance and Orientation Measurements

Pulsed EPR techniques offer enhanced capabilities for determining precise structural information, such as inter-spin distances and the orientation of spin labels, particularly in frozen or ordered systems. These methods overcome some limitations of CW EPR, allowing for the measurement of longer distances and more detailed structural ensembles.

Double Electron-Electron Resonance (DEER) Spectroscopy for this compound-Labeled Protein Conformations

Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful pulsed EPR technique used with this compound for measuring nanometer-scale distances between two spin labels. uni.lu This technique is crucial for mapping the global structure of biomolecules and observing conformational changes by determining distance distributions between judiciously placed this compound probes. DEER can measure inter-nitroxide distances up to 75 Å in various biomolecules, including proteins and nucleic acids. For instance, DEER has been applied to this compound-labeled proteins to elucidate their conformational ensembles and dynamic interactions, providing quantitative structural information that is vital for understanding protein function. uni.lu

Table 2: Pulsed EPR Applications of this compound for Structural Measurements

EPR TechniqueMeasurement TypeInformation GainedDistance RangeReference
DEERInter-spin distanceGlobal Structure, Conformational Ensembles, Distance DistributionsUp to 75 Å uni.lu
Analysis of Orientation-Dependent EPR Spectra of this compound in Ordered Systems

The analysis of orientation-dependent EPR spectra of this compound provides valuable insights into the alignment and order of labeled biomolecules within ordered systems, such as membranes or liquid crystals. By analyzing how the EPR spectrum changes with the orientation of the sample relative to the magnetic field, researchers can determine the average orientation and orientational distribution of the this compound probe, and by extension, the labeled biomolecule. This technique is particularly useful for studying the insertion, orientation, and dynamics of membrane proteins or DNA in fibrous structures, offering detailed structural constraints on their arrangement within specific environments. uni.lu

Mechanistic Studies on Protein Structural Dynamics and Molecular Interactions Using Fdna Sl

Broad Applications of Fdna-SL in Probing Dynamics of Diverse Biological Macromolecules

Myosin-Binding Protein C Dynamic Interactions

Cardiac Myosin-Binding Protein C (cMyBP-C) is a crucial thick filament protein that regulates muscle contraction and relaxation acs.orgbiorxiv.org. Mutations in the MYBPC3 gene, which encodes cMyBP-C, are a common cause of hypertrophic cardiomyopathy (HCM) acs.orgmdpi.com. SDSL-EPR studies employing this compound have been instrumental in dissecting the dynamic interactions of cMyBP-C with other sarcomeric proteins, particularly myosin and actin nih.govbiorxiv.orgresearchgate.net.

Research has shown that phosphorylation of cMyBP-C, notably at serines 273, 282, and 302 by protein kinase A (PKA), modulates its interactions with myosin S2 and actin biorxiv.orgahajournals.org. This phosphorylation-dependent regulation is critical for tuning cardiac contraction and relaxation biorxiv.org. For instance, dephosphorylated cMyBP-C interacts strongly with the S2 region of myosin, which can prevent its force-generating interaction with actin ahajournals.org.

Studies have also investigated the impact of HCM-related mutations on cMyBP-C dynamics. For example, the D389V mutation in the C2 domain of cMyBP-C, often found alongside the MYBPC3Δ25bp variant in HCM patients, has been shown to reduce the thermostability of cMyBP-C constructs and alter the stiffness and conformer dynamics of the C2 domain mdpi.com. These findings suggest that such mutations may contribute to HCM pathomechanisms through the toxic buildup of misfolded protein mdpi.com.

Table 1: Key Findings on Myosin-Binding Protein C Dynamics using SDSL-EPR

Interaction/MutationObserved Effect (using this compound/SDSL-EPR)ImplicationSource
Phosphorylation of cMyBP-C (Ser273, 282, 302)Reduces binding to actin and myosin S2. biorxiv.orgahajournals.orgTunes cardiac contraction and relaxation. biorxiv.org biorxiv.orgahajournals.org
D389V mutation in C2 domainReduces thermostability; alters stiffness and conformer dynamics. mdpi.comContributes to HCM pathomechanism via misfolded protein accumulation. mdpi.com mdpi.com

Calmodulin Structural Transitions

Calmodulin (CaM) is a ubiquitous calcium-binding protein that acts as a central mediator of Ca2+ signaling, regulating a wide array of cellular processes sdbonline.orgnih.gov. Its ability to undergo significant conformational changes upon Ca2+ binding is crucial for its function sdbonline.orgnih.govpnas.org. This compound-based EPR studies have provided detailed insights into these structural transitions.

CaM consists of two globular lobes, N-terminal and C-terminal, each containing two EF-hand Ca2+-binding sites, connected by a flexible central linker nih.govpnas.orgnih.gov. Upon Ca2+ binding, large conformational changes occur, exposing hydrophobic patches that facilitate interaction with target proteins sdbonline.org. EPR studies have explored the flexibility of this central linker and the distinct roles of the N- and C-lobes in target binding and Ca2+ sensitivity nih.govbiorxiv.org. For instance, the C-terminal lobe binds Ca2+ with higher affinity, while the N-terminal lobe shows lower affinity sdbonline.org. The N-terminus of calmodulin is flexible and binds more loosely to calmodulin-binding proteins nih.gov.

Table 2: Calmodulin Structural Transitions and Binding Characteristics

Feature/ConditionObservation (using this compound/SDSL-EPR insights)Functional ConsequenceSource
Ca2+ bindingInduces large conformational changes, exposing hydrophobic patches. sdbonline.orgEnables interaction with target proteins. sdbonline.org sdbonline.org
N-lobe flexibilityBinds more loosely to CaM-binding proteins. nih.govAllows for effective adjustment to Ca2+ concentration changes. nih.gov nih.gov
C-lobe affinityHigher affinity for Ca2+ binding. sdbonline.orgContributes to CaM activation at lower Ca2+ concentrations. sdbonline.org sdbonline.org

Ryanodine Receptor Conformational Landscape

The Ryanodine Receptor (RyR) is a large intracellular Ca2+ channel vital for Ca2+ release from the sarcoplasmic/endoplasmic reticulum, playing a pivotal role in muscle contraction and other Ca2+-dependent cellular processes elifesciences.orgmolbiolcell.org. SDSL-EPR studies have been employed to map the complex conformational landscape of RyR, shedding light on its activation, inactivation, and modulation by various effectors nih.govelifesciences.orgnih.gov.

EPR techniques, including double electron-electron resonance (DEER), have been used to measure distances within the RyR, revealing conformational changes upon ligand binding. For example, the binding of FKBP12, a constitutive cytoplasmic partner of RyR1, has been shown to influence the receptor's conformational landscape nih.gov. In the presence of FKBP12, the cytoplasmic domain of RyR1 adopts an upward conformation in the closed state, whereas its absence leads to a more relaxed, intermediate conformation nih.gov. This suggests that FKBP12 restricts the conformational flexibility of RyR1, impacting its sensitivity to Ca2+ activation nih.gov.

Table 3: Ryanodine Receptor Conformational Dynamics

Condition/EffectorConformational Change/Effect (using this compound/SDSL-EPR insights)Functional OutcomeSource
FKBP12 bindingInduces an "upward" conformation of RyR1 cytoplasmic domain in closed state. nih.govRestricts RyR1 conformational landscape, affecting Ca2+ sensitivity. nih.gov nih.gov
Absence of FKBP12Leads to a "relaxed" conformation, intermediate between closed and open states. nih.govIncreases RyR1 sensitivity to Ca2+ activation, potentially leading to leaky channels. nih.gov nih.gov

Phospholamban Regulatory Dynamics

Phospholamban (PLN) is a small, 52-amino acid transmembrane protein located in the sarcoplasmic reticulum (SR) membrane, where it acts as a critical regulator of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) plos.orgnih.govpnas.org. PLN inhibits SERCA, thereby modulating cardiac contractility and relaxation plos.orgpnas.orgoup.com. SDSL-EPR, utilizing this compound and other spin labels, has been instrumental in understanding the structural and regulatory dynamics of PLN and its interaction with SERCA nih.govnih.govpnas.orgnih.gov.

EPR studies have elucidated how phosphorylation of PLN, particularly at Ser-16, relieves its inhibitory effect on SERCA pnas.orgoup.com. This phosphorylation is linked to a conformational shift in PLN, which in turn enhances SERCA function pnas.orgnih.gov. PLN exists in a dynamic equilibrium between monomeric and pentameric forms plos.org. While monomers are known to inhibit SERCA, studies suggest that pentamers may also play a role in regulating SERCA activity and can influence PLN phosphorylation oup.com.

Table 4: Phospholamban Regulatory Dynamics and SERCA Interaction

Condition/MechanismObserved Dynamic/Structural Change (using this compound/SDSL-EPR insights)Regulatory OutcomeSource
Phosphorylation (Ser-16)Induces conformational shift in PLN. pnas.orgnih.govRelieves PLN inhibition of SERCA, enhancing Ca2+ transport. pnas.orgoup.com pnas.orgoup.comnih.gov
PentamerizationInfluences PLN phosphorylation and potentially SERCA activity. oup.comEnhances sensitivity and dynamic range of myocyte Ca2+ regulation. oup.com oup.com

This compound Studies on Utrophin and Dystrophin Actin-Binding Domains

Utrophin and Dystrophin are large cytoskeletal proteins crucial for maintaining muscle membrane stability and linking the actin cytoskeleton to the extracellular matrix mdpi.comlife-science-alliance.orgphysiology.org. Dystrophin deficiency leads to Duchenne Muscular Dystrophy (DMD) life-science-alliance.orgphysiology.org. SDSL-EPR studies, including those using this compound, have provided insights into the actin-binding domains (ABDs) of these proteins and their interactions with filamentous actin (F-actin) nih.govnih.govresearchgate.netnih.gov.

Utrophin, an autosomal homolog of dystrophin, has a similar domain structure and has been investigated for its potential to substitute for dystrophin in dystrophic muscle nih.govresearchgate.netmolbiolcell.org. The N-terminal 261 amino acid domain of utrophin's ABD has been shown to bind to F-actin in vitro with an affinity (Kd 19 ± 2.8 µM) that is intermediate between that of α-actinin and dystrophin nih.govresearchgate.net. Furthermore, this utrophin domain binds to non-muscle actin with approximately four-fold higher affinity than to skeletal muscle actin nih.govresearchgate.net.

Dystrophin's ABD also binds to F-actin, and this interaction is considered physiologically important for muscle fiber health nih.gov. Studies have shown that dystrophin's ABD can specifically interact with intermediate filaments containing keratin (B1170402) 19, suggesting a broader role in cytoskeletal organization nih.gov.

Table 5: Actin Binding Properties of Utrophin and Dystrophin ABDs

Protein (Domain)Binding TargetAffinity (Kd)Specificity/ObservationSource
Utrophin (N-terminal 261 aa ABD)F-actin (skeletal)19 ± 2.8 µMBinds to F-actin in vitro, not G-actin. nih.govresearchgate.net nih.govresearchgate.net
Utrophin (N-terminal 261 aa ABD)F-actin (non-muscle)~4-fold higher affinity than skeletal F-actinAssociates with actin-containing structures in fibroblasts. nih.govresearchgate.net nih.govresearchgate.net
Dystrophin (ABD)F-actinPhysiologically importantInteracts specifically with keratin 19 intermediate filaments. nih.gov nih.gov

β-III-Spectrin Dynamics in Cytoskeletal Assemblies

β-III-Spectrin is a cytoskeletal protein highly expressed in Purkinje cells, essential for normal dendrite structure and synaptic transmission nih.govbiorxiv.orgnih.gov. Mutations in the SPTBN2 gene encoding β-III-spectrin are linked to spinocerebellar ataxia type 5 (SCA5) nih.govbiorxiv.orgnih.gov. SDSL-EPR techniques, including DEER spectroscopy with engineered MSL-labeled cysteines, have been used to investigate the structural dynamics of β-III-spectrin, particularly its actin-binding domain (ABD) nih.govbiorxiv.org.

Studies on the L253P missense mutation in the second calponin homology (CH2) domain of β-III-spectrin, associated with SCA5, revealed a significant increase in actin binding affinity (1000-fold increase) nih.govbiorxiv.org. Modeling of DEER results indicated that this mutation disrupts a regulatory mechanism, shifting the ABD structural equilibrium from a closed to a more open, binding-competent state nih.govbiorxiv.org. This highlights how altered spectrin (B1175318) dynamics can lead to neurological dysfunction by affecting cytoskeletal assemblies biorxiv.orgmolbiolcell.org.

Table 6: β-III-Spectrin Dynamics and Actin Binding

Mutation/ConditionObserved Dynamic/Structural Change (using this compound/SDSL-EPR insights)Functional ConsequenceSource
L253P mutation (CH2 domain)Shifts ABD structural equilibrium from closed to open, binding-competent state. nih.gov1000-fold increase in actin binding affinity. nih.govbiorxiv.org nih.govbiorxiv.org

Investigating Aurora Kinase Dynamics in Cancer Research Contexts

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating cell division and maintaining genomic stability nih.govtandfonline.comdergipark.org.trrjpbr.comnih.gov. Their dysregulation, including overexpression or gene amplification, is frequently observed in various cancers and is linked to poor prognosis tandfonline.comdergipark.org.trnih.govnih.gov. SDSL-EPR techniques have been applied to study the dynamics of Aurora kinases, particularly Aurora A (AURKA), to understand their mechanistic contributions to cancer nih.govnih.gov.

EPR studies contribute to understanding how Aurora kinases, such as AURKA, regulate processes like centrosome maturation, mitotic spindle formation, and chromosome segregation tandfonline.comdergipark.org.tr. Aberrant AURKA expression can lead to mitotic abnormalities and genetic instability, which are hallmarks of tumorigenesis dergipark.org.trnih.gov. For instance, AURKA's role in DNA replication, independent of its kinase domain, and its influence on DNA damage-response genes like BRCA1 and CHK2, have been investigated tandfonline.com. Understanding these dynamics is crucial for developing targeted cancer therapies tandfonline.comdergipark.org.trnih.gov.

Table 7: Aurora Kinase Dynamics in Cancer Research

Aspect of Aurora Kinase DynamicsObserved Role/Dysregulation (using this compound/SDSL-EPR insights)Implication in CancerSource
Regulation of cell division processesEssential for centrosome maturation, spindle formation, chromosome segregation. tandfonline.comdergipark.org.trDysregulation leads to mitotic abnormalities and genomic instability. dergipark.org.trnih.gov tandfonline.comdergipark.org.trnih.gov
Kinase-independent functions (AURKA)Regulates DNA damage-response genes (BRCA1, CHK2); protects DNA forks during replication stress. tandfonline.comContributes to tumorigenesis independent of direct mitotic roles. tandfonline.com tandfonline.com

Computational and Theoretical Frameworks in Support of Fdna Sl Research

Molecular Dynamics Simulations to Model FDNASL Behavior within Protein Environments

Molecular Dynamics (MD) simulations serve as a powerful tool to investigate the conformational dynamics of biomolecules and the behavior of attached spin labels like FDNASL at an atomistic level uni-osnabrueck.de. These simulations can accurately predict motional EPR spectra directly from MD trajectories, showing strong agreement with experimental observations nih.gov. This MD-EPR methodology not only simplifies the interpretation of EPR spectra but also opens avenues for "computer engineering" spin-labeled proteins with desired properties before experimental synthesis nih.gov.

Furthermore, MD simulations highlight that the internal rotations of the χ4 and χ5 dihedral angles within the spin label side chain are often dominant contributors to its dynamics. Interactions with surrounding protein residues also exert a substantial influence on these dynamics uni-osnabrueck.deacs.org. For example, simulations of the nitroxide spin label 1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl-methanethiosulfonate (MTSSL), another widely used nitroxide, attached to polyalanine α-helices have elucidated the impact of hydrophobic interactions with alanine (B10760859) side chains on the label's conformational dynamics cornell.edu. Beyond individual label dynamics, MD simulations are also employed to model the distance distributions between two spin labels attached to a protein, which is critical for interpreting distance measurements obtained from pulsed EPR techniques like DEER acs.org.

Theoretical Interpretations of EPR Spectral Parameters from FDNASL Conjugates

EPR spectroscopy, particularly when employing nitroxide spin labels such as FDNASL, provides rich information on molecular motions spanning timescales from picoseconds to hundreds of nanoseconds cornell.edu. The fundamental principle involves the unpaired electron in the nitroxide's N-O group, which, due to hyperfine interaction with the ¹⁴N nucleus, typically yields a characteristic three-line spectrum frontiersin.org. The shape of the continuous-wave (CW) EPR spectrum is highly sensitive to the speed, amplitude, and symmetry of the spin label's rotational dynamics, which are constrained by its local environment researchgate.net.

EPR spectra are conventionally presented as the first derivative of the absorption signal du.ac.in. Key parameters extracted and interpreted from these spectra include g-values, hyperfine coupling constants (A), line shapes, and relaxation times numberanalytics.comnovilet.eu. Theoretical studies, often employing quantum chemical calculations, are crucial for evaluating the electron paramagnetic resonance (EPR) spin Hamiltonian parameters, specifically the electronic g-tensor and the nitrogen hyperfine coupling constants diva-portal.org. These studies explore the relationships between structural properties and spectroscopic parameters, accounting for environmental influences diva-portal.org.

Environmental effects on EPR parameters can be addressed using various theoretical approaches, including fully quantum mechanical (QM) formalisms for simplified models or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. In QM/MM, the nitroxide spin label is treated quantum mechanically, while its surrounding environment is modeled classically using appropriate force fields diva-portal.org. High-field EPR spectrometers facilitate the analysis of the gxx tensor element's polarity dependence, which is highly sensitive to hydrogen bonding interactions nih.gov. Theoretical calculations, such as Density Functional Theory (DFT), support the correlation between large gxx versus Azz gradients and protic environments, indicating sensitivity to water penetration researchgate.netnih.gov.

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), are utilized to measure distances between spin labels, typically ranging from 20 to 30 Å, with potential for even larger distances (50 Å or more) annualreviews.org. The CW-EPR spectra are also influenced by the relative orientation of the spin probes annualreviews.org. Accurate interpretation of complex EPR spectra often necessitates advanced spectral simulations to derive detailed quantitative parameters novilet.euunito.it.

Table 1: Sensitivity of MTSSL EPR Parameters to Environmental Proticity

Environment Typegxx Gradient (T⁻¹)Reference
Protic (water-accessible, in membrane protein)-1.75 ± 0.1 nih.gov
Aprotic (in membrane protein)-1.35 ± 0.1 nih.gov
Protic (homogeneous solvent)-1.8 nih.gov
Aprotic (homogeneous solvent)~-0.8 nih.gov

Note: Data for MTSSL, a commonly used nitroxide spin label with similar properties to FDNASL, highlighting the impact of solvent environment on EPR parameters.

Development of Force Fields for Accurate Simulation of FDNASL in Biomolecular Systems

The accuracy of Molecular Dynamics simulations for systems involving FDNASL hinges critically on the development and refinement of robust force fields cornell.edunih.gov. Force fields define the potential energy functions that govern the interactions between atoms, including bonded terms (bond vibrations, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions) openmm.orguiuc.edu.

The development of force field parameters for nitroxide moieties and their linkers, such as those found in FDNASL, often involves extensive calibration against high-level ab initio quantum mechanical calculations cornell.edunih.govambermd.org. This process ensures that the force field accurately reproduces molecular geometries, vibrational spectra, and potential energy surfaces. Specific attention is paid to deriving atom types and atomic charges for the nitroxide ring and its connection to the protein backbone, for instance, through a cysteine-cysteine bridge in the case of the R1 label nih.govnih.gov. The energetics of the spin label linker, including careful examination of dihedral energy scans, are crucial for ensuring that simulations explore the correct conformational space cornell.edu.

Commonly used force fields for biomolecular simulations, such as AMBER and CHARMM, are continuously updated and extended to improve their accuracy for a wide range of systems, including proteins and nucleic acids nih.govnih.gov. For organic molecules like spin labels, general force fields such as GAFF2 (General Amber Force Field 2) are often recommended. GAFF2 has undergone significant improvements, with updated bonded and non-bonded parameters derived from quantum mechanics calculations and experimental data, enhancing its ability to accurately model small organic molecules ambermd.org.

In more advanced computational approaches, such as QM/MM, the FDNASL spin label itself can be treated quantum mechanically, while the larger protein or biomolecular environment is treated classically. This approach necessitates the use of appropriate classical force fields for the environment to accurately capture its interactions with the spin label diva-portal.org. The ongoing development and validation of such specialized force field parameters are essential for achieving high fidelity and predictive power in MD simulations of FDNASL-conjugated biomolecular systems.

Challenges, Limitations, and Future Perspectives of Fdna Sl in Academic Research

Minimizing Steric Perturbation of Protein Structure and Function by Fdna-SL

A persistent challenge in site-directed spin labeling, including the use of this compound, is the potential for the spin label to sterically perturb the native structure or function of the target biomolecule researchgate.netmdpi.com. The extent of this perturbation is influenced by factors such as the size of the spin label and the rigidity of the linker used to attach it to the macromolecule cambridge.org. While EPR probes, in general, are considered less perturbing than larger fluorescent probes used in techniques like FRET researchgate.net, and some nitroxide labels have been shown to minimally perturb DNA and RNA duplexes nih.gov, the risk remains.

Research indicates that even subtle changes in steric compatibility, such as those introduced by non-natural amino acids, can significantly impact enzyme function mdpi.com. For instance, studies on enzyme core regions demonstrate that mutations leading to greater changes in van der Waals volume or steric incompatibility can reduce catalytic efficiency mdpi.com. This underscores the importance of careful spin label design and strategic placement to ensure the probe accurately reflects the intrinsic dynamics of the biomolecule without inducing artefactual changes. Future efforts aim to develop this compound analogs with minimized steric footprints and optimized linkers that offer maximal rotational freedom while maintaining a rigid attachment to the target site.

Addressing Methodological Complexities in Interpreting this compound EPR Spectra from Heterogeneous Systems

Interpreting EPR spectra, particularly those derived from this compound in heterogeneous biological systems, presents considerable methodological complexities nih.govucl.ac.ukresearchgate.net. The coexistence of multiple conformational states within a sample can lead to superimposed and intricate EPR spectra, making deconvolution and accurate interpretation challenging nih.gov. The inherent flexibility of macromolecules and the surrounding solvent can contribute to this heterogeneity researchgate.net.

Although a comprehensive theoretical framework for spin label motion exists, the interpretation of continuous wave (CW) EPR lineshapes remains difficult due to the multitude of parameters influencing the spectral output nih.gov. To overcome these complexities, advanced computational tools and machine learning algorithms are becoming increasingly crucial for automating image processing, segmentation, and analysis of large and complex EPR datasets nih.gov. Molecular dynamics (MD) simulations are also being employed to explore the conformational landscape of proteins and simulate EPR spectra, allowing for direct comparison with experimental data to validate structural models nih.gov. Furthermore, the development of methods to fit distribution functions to EPR data can aid in characterizing and quantifying the extent of heterogeneity within samples researchgate.net.

Emerging Trends in Novel Spin Label Design and this compound Analogs for Enhanced Spectroscopic Resolution

The field of spin label design is continuously evolving, with a focus on developing novel spin labels that offer improved spectroscopic properties, such as longer electron spin relaxation times and enhanced stability in biological environments mdpi.com. As a nitroxide-based spin label, this compound belongs to the largest family of spin labels, and ongoing research aims to tune the properties of these nitroxides through chemical modifications of their core framework rsc.org.

One significant trend involves the development of more rigid spin labels or labeling strategies. For example, genetically encoded double-histidine motifs that coordinate Cu(II)-chelate labels have shown promise in improving sensitivity and providing more rigid attachments, which can lead to enhanced angular resolution in EPR experiments rsc.org. Another critical advancement for enhancing spectroscopic resolution, particularly for distance measurements, is the perdeuteration of biological samples. By replacing exchangeable protons with deuterium, the electron-nuclear coupling is reduced, which extends the observation time window in pulsed EPR techniques like PELDOR, enabling the measurement of longer distances (up to 14-16 nm in fully deuterated samples) nih.govresearchgate.net. These innovations in spin label chemistry and sample preparation directly contribute to higher resolution and more accurate structural and dynamic insights from this compound and its future analogs.

Future Directions for this compound in Advanced Biophysical Probes beyond Established Systems

While this compound has been extensively applied to study well-established systems such as muscle proteins (e.g., myosin regulatory light chain) and various DNA and RNA structures nih.govnih.govresearchgate.netoup.comtaylorfrancis.com, its future utility extends to more complex and challenging biophysical investigations.

One promising direction is the application of this compound in combination with DNA nanoscaffolds. These precisely tunable DNA structures can serve as platforms to tether proteins with controlled orientation, allowing for the probing of forces required to unfold proteins or to determine allosteric effects in a highly controlled manner mdpi.com. This approach could circumvent limitations associated with studying only DNA-binding proteins, opening avenues for investigating a wider range of protein functions.

Furthermore, there is a growing interest in using this compound to monitor conformational changes in biomolecules inside a cellular environment mdpi.com. This "in-cell" EPR spectroscopy represents a significant leap from traditional in vitro studies, offering insights into protein dynamics and interactions under physiologically relevant conditions. The development of stable spin labels and advanced EPR systems with improved sensitivity is crucial for these demanding applications biorxiv.orgmdpi.com.

Beyond structural elucidation, this compound and similar spin labels are poised to contribute to broader biophysical research areas, including drug discovery, membrane biology, and the elucidation of enzyme mechanisms biorxiv.org. The integration of EPR spectroscopy with other advanced imaging modalities, such as super-resolution microscopy, could provide multi-dimensional insights into complex biological processes, combining spatial localization with dynamic information at the nanoscale nih.govaip.org. This synergistic approach will be vital for unraveling the intricacies of molecular machines and heterogeneous biological systems.

Q & A

Q. What experimental design principles ensure reproducibility in Fdna-SL analysis?

  • Methodological Answer: Reproducibility requires adherence to validated protocols for DNA extraction, amplification, and quantification. Key steps include:
  • Using independent sample preparation spaces to avoid cross-contamination .
  • Incorporating positive/negative controls and reagent blanks during amplification to validate results .
  • Performing sensitivity and precision studies for all analytical methods (e.g., STR typing) to ensure consistency across replicates .
  • Documenting workflows using standardized templates (e.g., ISO/IEC 17025) to enable replication .

Q. How should researchers statistically validate this compound results against population databases?

  • Methodological Answer: Statistical validation involves:
  • Selecting population-specific databases with sufficient allele frequency data (minimum 500 profiles recommended) to reduce sampling bias .
  • Applying conservative correction methods (e.g., Bonferroni adjustment) for multiple comparisons in mixed DNA samples .
  • Reporting likelihood ratios (LRs) with confidence intervals to quantify match probabilities, avoiding overinterpretation of rare alleles .

Q. What protocols mitigate contamination risks in this compound workflows?

  • Methodological Answer: Contamination mitigation requires:
  • Physical separation of pre- and post-PCR workspaces to prevent amplicon carryover .
  • Routine decontamination of equipment (e.g., UV irradiation of electrophoresis chambers) .
  • Blind reanalysis of 10% of cases to detect latent procedural errors .

Advanced Research Questions

Q. How can low-template DNA (LT-DNA) analysis be optimized for this compound studies without compromising accuracy?

  • Methodological Answer: LT-DNA protocols must address stochastic effects (e.g., allele dropout):
  • Increasing PCR cycles (up to 34 cycles) while monitoring inhibition thresholds via internal quantification standards (e.g., IPC) .
  • Using probabilistic genotyping software (e.g., STRmix™) to model stutter and dropout, with validation against ground-truth samples .
  • Reporting “uncertainty flags” in results when peak heights fall below validated analytical thresholds .

Q. What strategies resolve contradictions between phenotypic predictions (AI-driven) and genetic findings in this compound studies?

  • Methodological Answer: Contradictions arise from incomplete genotype-phenotype databases or AI model biases. Resolution involves:
  • Comparative cohort analysis : Segmenting data by mutation type, phenotype severity, and ancestry to identify confounding variables .
  • Model recalibration : Retraining AI algorithms with multi-ethnic datasets and integrating epigenetic factors (e.g., methylation status) .
  • Blinded validation : Testing AI predictions against orthogonal methods (e.g., Sanger sequencing) in 20% of cases .

Q. How should laboratories address cognitive bias in this compound interpretation?

  • Methodological Answer: Bias mitigation requires systemic safeguards:
  • Contextual information management : Restricting access to non-essential case details (e.g., suspect demographics) during initial analysis .
  • Peer review : Mandating dual analysis by independent experts for high-stakes cases (e.g., familial matching) .
  • Transparency in reporting : Disclosing software versions, parameter settings, and limitations of probabilistic models .

Q. What ethical and technical challenges arise when integrating this compound with emerging technologies (e.g., CRISPR-based editing detection)?

  • Methodological Answer: Challenges include:
  • Ethical : Balancing privacy rights (e.g., GDPR compliance) with data-sharing needs for method validation .
  • Technical : Developing reference materials for novel biomarkers (e.g., DNA methylation patterns) to standardize inter-laboratory comparisons .
  • Validation : Conducting ring trials across multiple labs to assess reproducibility of CRISPR-editing detection assays .

Data Reporting and Peer Review

Q. What minimal reporting standards are essential for this compound studies in peer-reviewed journals?

  • Methodological Answer: Standards include:
  • MIAME-like frameworks : Documenting DNA concentration, amplification conditions, and software parameters .
  • Raw data archiving : Depositing electropherograms, quantification metrics, and probabilistic model outputs in repositories (e.g., NCBI’s dbGaP) .
  • Conflict resolution protocols : Describing steps taken to resolve discrepancies between analysts (e.g., third-party adjudication) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.